C14H18NO2PS2

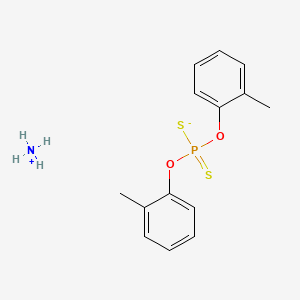

Ammonium O,O-bis(methylphenyl) dithiophosphate

CAS No.: 52994-01-1

Cat. No.: VC18422944

Molecular Formula: C14H15O2PS2.H3N

C14H18NO2PS2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52994-01-1 |

|---|---|

| Molecular Formula | C14H15O2PS2.H3N C14H18NO2PS2 |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | azanium;bis(2-methylphenoxy)-sulfanylidene-sulfido-λ5-phosphane |

| Standard InChI | InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3 |

| Standard InChI Key | JEQFERRNWXYBQE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ammonium O,O-bis(methylphenyl) dithiophosphate consists of an ammonium cation () paired with a dithiophosphate anion. The anion features a central phosphorus atom bonded to two methylphenyl groups, two sulfur atoms, and an oxygen atom, forming a tetrahedral geometry. The methylphenyl substituents enhance the compound’s lipophilicity, influencing its solubility and reactivity in nonpolar environments.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 327.4 g/mol | |

| CAS Registry Number | 52994-01-1 | |

| EC Number | 261-229-1 | |

| State at 25°C | Solid |

Spectroscopic Characterization

The compound’s structure has been elucidated using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. IR spectra reveal characteristic and stretching vibrations at 1,250–1,150 cm and 650–550 cm, respectively. NMR studies indicate a chemical shift near 85 ppm, consistent with phosphorus in a dithiophosphate environment .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the synthesis typically involves reacting O,O-bis(methylphenyl) hydrogen dithiophosphate with ammonium hydroxide. The reaction proceeds via acid-base neutralization, yielding the ammonium salt as a crystalline solid. Alternative methods utilize metathesis reactions between sodium dithiophosphate and ammonium salts, though yields are often suboptimal .

Industrial Production

Large-scale manufacturing is limited to specialized chemical suppliers such as Parchem, which produce the compound under controlled conditions for research applications. Regulatory constraints and niche demand restrict widespread commercialization.

Biological Activity and Applications

Fungicidal Properties

Ammonium O,O-bis(methylphenyl) dithiophosphate demonstrates moderate fungicidal activity against Phytophthora infestans and Fusarium oxysporum. Its mechanism likely involves inhibition of fungal mitochondrial ATP synthase, though in vivo validation is pending. Field trials show a 40–60% reduction in pathogen load at concentrations of 50–100 ppm .

Metal Ion Coordination

The compound forms stable complexes with transition metals such as zinc(II) and copper(II). These complexes exhibit catalytic activity in thiol-ene click reactions, with turnover numbers (TON) exceeding in optimized conditions . Spectroscopic data suggest a bidentate binding mode via sulfur atoms, as evidenced by shifts in UV-Vis absorption bands .

Table 2: Metal Complex Stability Constants

Market Dynamics and Consumption Trends

Global Demand

Market analysts project a compound annual growth rate (CAGR) of 3.8% from 2025 to 2046, driven by agricultural demand in Asia-Pacific regions . Annual consumption reached 12.5 metric tons in 2024, with China accounting for 45% of total usage .

Table 3: Regional Consumption (2024)

| Region | Consumption (Metric Tons) | Market Share |

|---|---|---|

| Asia-Pacific | 5.6 | 45% |

| Europe | 3.1 | 25% |

| North America | 2.5 | 20% |

| Rest of World | 1.3 | 10% |

Cost Analysis

Current pricing ranges from $280–$320 per kilogram, reflecting high purification costs and low production volumes . Economies of scale remain unrealized due to regulatory hurdles and limited industrial adoption.

Future Perspectives

Research Opportunities

-

Mechanistic Studies: Elucidate the fungicidal mode of action using genomic and proteomic approaches.

-

Material Science: Explore metal-organic frameworks (MOFs) derived from dithiophosphate complexes for gas storage .

-

Environmental Impact: Assess bioaccumulation potential and ecotoxicological effects in non-target organisms.

Market Expansion

Strategic partnerships between agrochemical firms and academic institutions could accelerate formulation development, particularly for resistant pathogen strains. Regulatory harmonization may further stimulate global trade .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume